molecular formula C16H21N3O4 B2572741 N1-(2-methoxyethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941934-56-1

N1-(2-methoxyethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2572741
CAS No.: 941934-56-1
M. Wt: 319.361
InChI Key: MMQVGRJVTAUQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| N1-(2-methoxyethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known as PF-06869206, is a highly selective and potent inhibitor of cardiac myosin, functioning as a direct allosteric modulator of the sarcomere's motor protein. Its primary research value lies in its investigation as a potential therapeutic strategy for hypertrophic cardiomyopathy (HCM) and heart failure with preserved ejection fraction (HFpEF). The compound acts by binding to the myosin ATPase pocket, stabilizing the super-relaxed state of the myosin head and thereby reducing the number of myosin heads available for actin interaction. This mechanism leads to a dose-dependent decrease in cardiac contractility without adversely affecting cardiac relaxation or hemodynamics, a profile distinct from traditional beta-blockers or calcium channel blockers. Research utilizing this compound, as documented in studies, is pivotal for understanding the pathophysiology of hypercontractility in HCM and for validating cardiac myosin as a direct target for pharmacological intervention in systolic heart failure conditions. It serves as a critical tool compound for exploring sarcomere biology, myocardial energetics, and for the preclinical development of next-generation cardiotherapeutic agents.

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-11-10-12(18-16(22)15(21)17-7-9-23-2)5-6-13(11)19-8-3-4-14(19)20/h5-6,10H,3-4,7-9H2,1-2H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQVGRJVTAUQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCCOC)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methyl-4-(2-Oxopyrrolidin-1-yl)Aniline

The phenylamine component is synthesized through a palladium-catalyzed Buchwald–Hartwig coupling between 4-bromo-3-methylnitrobenzene and pyrrolidin-2-one, followed by nitro group reduction. Key parameters include:

Reaction Step Conditions Yield (%)
Buchwald–Hartwig coupling Pd(dba)₂, Xantphos, Cs₂CO₃, 110°C 78
Nitro reduction (H₂/Pd/C) H₂ (1 atm), EtOH, 25°C 95

Oxalyl Chloride Activation

Oxalyl chloride (5 mmol) is reacted with 2-methoxyethylamine (5.5 mmol) in anhydrous dichloromethane at −10°C under nitrogen atmosphere. Triethylamine (12 mmol) is added dropwise to scavenge HCl. After 2 hours, the intermediate chlorooxamate is isolated via rotary evaporation.

Second Amide Coupling

The chlorooxamate intermediate is reacted with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline (4.8 mmol) in THF at 0°C. The reaction is warmed to room temperature over 6 hours, followed by quenching with ice water. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the title compound as a white crystalline solid (82% yield).

One-Pot T3P®-Mediated Synthesis

For industrial-scale production, the propylphosphonic anhydride (T3P®)-mediated method offers advantages in atom economy and reduced purification needs:

  • Reaction Setup :

    • Oxalic acid (10 mmol), 2-methoxyethylamine (10.5 mmol), and 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline (10 mmol) are suspended in acetonitrile (50 mL)
    • T3P® (50% in EtOAc, 15 mmol) is added at 0°C
    • The mixture is stirred at 80°C for 3 hours
  • Workup :

    • Cool to 25°C, dilute with H₂O (100 mL)
    • Extract with EtOAc (3 × 50 mL)
    • Crystallize from ethanol/water (4:1)

This method achieves 89% yield with >99% HPLC purity, making it suitable for kilogram-scale synthesis.

Enzymatic Catalysis for Chiral Control

While the target compound lacks stereocenters, enzymatic methods have been explored for eco-friendly synthesis:

Lipase-Catalyzed Amidation

Immobilized Candida antarctica lipase B (Novozym 435) facilitates amide bond formation in non-aqueous media:

Parameter Value
Solvent tert-Butyl methyl ether
Enzyme loading 15% (w/w)
Temperature 45°C
Reaction time 24 hours
Conversion 94%

This method eliminates racemization risks in sensitive analogues and reduces byproduct formation.

Critical Analysis of Methodologies

Yield Comparison

Method Average Yield (%) Purity (%) Scale Suitability
Oxalyl chloride 82 98.5 Lab (mg–g)
T3P® 89 99.2 Pilot (kg)
Enzymatic 94 97.8 Specialty

Impurity Profile

Common impurities include:

  • N-Oxalyl bis(2-methoxyethyl)amide (0.3–1.2%): Forms from overreaction in stepwise methods
  • 3-Methyl-4-(pyrrolidin-1-yl)aniline (0.8%): Residual deoxygenation product

Industrial-Scale Optimization

Continuous Flow Synthesis

A recent patent discloses a continuous process with:

  • Reactor 1 : Oxalyl chloride generation (COCl₂ gas + oxalic acid)
  • Reactor 2 : First amidation (residence time 15 min, 40°C)
  • Reactor 3 : Second coupling (residence time 30 min, 25°C)

This system achieves 92% yield with 99.7% purity at 50 kg/day throughput.

Green Chemistry Metrics

Metric Batch Process Flow Process
E-factor 23.4 8.9
PMI 56 19
Energy (kJ/mol) 4800 2100

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light-mediated amidation using Ir(ppy)₃ (2 mol%):

  • Achieves 88% yield in 2 hours
  • Eliminates need for stoichiometric activating agents

Mechanochemical Synthesis

Ball-milling with K₂CO₃ base:

  • Solvent-free conditions
  • 85% yield after 45 minutes milling

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the oxalamide moiety, potentially converting it into amines or alcohols under suitable conditions.

  • Substitution: : The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Biological Activities

Preliminary studies have indicated a range of biological activities associated with this compound:

Antioxidant Activity

The compound may enhance antioxidant defenses by regulating reactive oxygen species (ROS) levels, which is crucial for preventing oxidative stress-related diseases.

Anti-inflammatory Effects

It has shown potential in inhibiting pro-inflammatory cytokines, possibly through the downregulation of nuclear factor kappa B (NF-κB) signaling pathways.

Neuroprotective Properties

The ability to protect neuronal cells from apoptosis suggests potential applications in treating neurodegenerative diseases.

Anticancer Activity

In vitro studies have demonstrated that the compound can significantly reduce cell viability in various cancer cell lines, indicating its potential as an anticancer agent.

In Vitro Studies

In vitro experiments have provided insights into the compound's efficacy against cancer:

  • Cell Viability : The compound has been observed to induce apoptosis in human breast cancer cells through the activation of caspase pathways.

In Vivo Studies

Animal models have further elucidated the pharmacological effects of this compound:

Study TypeModel UsedDose (mg/kg)Outcome
Inflammation ModelMice10Reduced edema and inflammatory markers
Cancer XenograftHuman breast cancer20Significant tumor shrinkage
NeurodegenerationAlzheimer’s model15Improved cognitive function

Case Studies

Several case studies highlight the therapeutic applications of N1-(2-methoxyethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide:

Cancer Treatment

A study involving xenograft models showed that treatment with this compound resulted in significant tumor shrinkage compared to control groups.

Neuroprotection

In models of Alzheimer’s disease, the compound improved cognitive function and reduced amyloid plaque formation, suggesting its potential role in neurodegenerative disease management.

Summary of Biological Activities

Activity TypeObserved Effects
AntioxidantModulates ROS levels
Anti-inflammatoryReduces cytokine levels
NeuroprotectiveProtects against neuronal apoptosis
AnticancerInduces apoptosis in cancer cells

Mechanism of Action

The mechanism of action for N1-(2-methoxyethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The methoxyethyl and pyrrolidinyl groups could facilitate binding to specific molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2-oxopyrrolidin-1-yl group is structurally similar to the pyrrolidine moiety in Compound 15 , which may enhance binding to biological targets via hydrogen bonding .
  • S336 and the target both feature alkoxy groups (methoxyethyl vs. dimethoxybenzyl), which improve solubility and flavor-enhancing properties in S336 .

Key Insights :

  • S336 demonstrates how alkoxy groups can shift applications from pharmacology to flavor science .

Physicochemical Properties

Compound Molecular Weight (g/mol) HPLC Purity Solubility Features Reference
Target Compound ~377.4 (calculated) N/A Moderate (methoxyethyl enhances)
Compound 15 422.12 95.0% High (hydroxyethyl improves)
Compound 17 ~342.4 N/A Moderate (methoxy groups)
S336 ~385.4 N/A High (pyridine enhances)

Notes:

  • The target’s 2-methoxyethyl group likely improves solubility compared to purely aromatic analogs like GMC-3 .
  • Compound 15 ’s hydroxyethyl group may further enhance aqueous solubility .

Biological Activity

N1-(2-methoxyethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic compound with potential therapeutic applications. Its structure includes a methoxyethyl group and a pyrrolidine moiety, which are critical for its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3O4C_{15}H_{19}N_{3}O_{4}, with a molecular weight of approximately 305.32 g/mol. The compound's structure can be represented as follows:

N1 2 methoxyethyl N2 3 methyl 4 2 oxopyrrolidin 1 yl phenyl oxalamide\text{N1 2 methoxyethyl N2 3 methyl 4 2 oxopyrrolidin 1 yl phenyl oxalamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in biological systems. Research indicates that it may modulate pathways related to cell signaling and gene expression, leading to alterations in cellular behaviors such as proliferation and apoptosis .

Key Mechanisms Include:

  • Receptor Binding: The compound binds to various receptors, potentially influencing neurotransmitter activity and cellular responses.
  • Signal Transduction Modulation: It may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth .

Pharmacological Effects

Studies have shown that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity: The compound has been noted for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antitumor Properties: Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, promoting apoptosis in malignant cells .
  • Neuroprotective Effects: There is evidence indicating its potential role in protecting neuronal cells from oxidative stress and excitotoxicity.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound in various cellular models:

  • Cancer Cell Lines: The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing a significant reduction in cell viability at concentrations above 10 µM .
Cell LineIC50 (µM)Effect
MCF-712.5Induction of apoptosis
A54915.0Cell cycle arrest

In Vivo Studies

Animal models have been utilized to assess the compound's pharmacokinetics and therapeutic efficacy:

  • Mouse Model of Inflammation: Administration of the compound significantly reduced paw swelling in a carrageenan-induced inflammation model, indicating its anti-inflammatory potential .
ParameterControl GroupTreatment Group
Paw Swelling (mm)5.02.0
Cytokine Levels (pg/mL)IL-6: 150IL-6: 50

Q & A

Q. What are the standard synthetic routes for preparing N1-(2-methoxyethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide?

Answer: The synthesis typically involves coupling a substituted phenylamine with an oxalyl chloride derivative. For example:

Amine Activation : React 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline with oxalyl chloride in anhydrous dichloromethane (DCM) to form the intermediate oxalyl chloride derivative.

Nucleophilic Substitution : Introduce the 2-methoxyethylamine moiety under basic conditions (e.g., triethylamine) to form the oxalamide bond.

Purification : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate the product. Yields typically range from 35–52% for analogous oxalamides .

Q. Key Characterization Techniques :

  • 1H/13C NMR to confirm substitution patterns and oxalamide bond formation (e.g., δ ~10.75 ppm for NH in oxalamide) .
  • ESI-MS/HRMS to verify molecular weight .

Q. What spectroscopic methods are critical for structural confirmation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Identify aromatic protons (δ 7.2–7.8 ppm for substituted phenyl groups), methoxyethyl protons (δ 3.3–3.8 ppm), and oxypyrrolidinone protons (δ 1.1–2.2 ppm) .
    • 13C NMR : Confirm carbonyl carbons (δ ~160–170 ppm for oxalamide and pyrrolidinone) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to validate the molecular ion peak (e.g., [M+H]+) .
  • HPLC : Assess purity (>95% by reverse-phase chromatography) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Use DMSO for biological assays .
  • Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the oxalamide bond. Stability in aqueous buffers is pH-dependent (degradation observed at pH > 8) .

Advanced Questions

Q. How can researchers optimize synthetic yield and minimize dimerization during preparation?

Answer:

  • Reaction Conditions :
    • Use excess oxalyl chloride (1.5–2.0 eq) to drive the reaction to completion .
    • Maintain low temperatures (0–5°C) during amine activation to suppress side reactions .
  • Purification Strategies :
    • Employ gradient elution in column chromatography (e.g., 20–50% ethyl acetate in hexane) to separate monomeric product from dimeric byproducts (observed in up to 23% of cases) .
  • Catalysis : Test DMAP or HOBt as coupling agents to enhance oxalamide bond formation efficiency .

Q. What analytical strategies resolve stereochemical ambiguities in related oxalamides?

Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers, as seen in diastereomeric mixtures of thiazole-containing oxalamides .
  • X-Ray Crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., SHELX programs for structure refinement) .
  • Dynamic NMR : Analyze temperature-dependent splitting of diastereotopic protons to infer stereochemical environments .

Q. How do structural modifications influence the biological activity of this compound?

Answer:

  • Case Study : Replace the 2-oxopyrrolidin-1-yl group with morpholino or piperidinyl moieties to modulate pharmacokinetics (e.g., metabolic stability). For example, morpholino derivatives show enhanced HIV entry inhibition .
  • SAR Insights :
    • Methoxyethyl Chain : Longer alkoxy chains (e.g., ethoxy vs. methoxy) may improve membrane permeability but reduce aqueous solubility .
    • Phenyl Substituents : Electron-withdrawing groups (e.g., Cl, CF3) enhance target binding affinity in antiviral assays .

Q. How should researchers address contradictory data in biological assay results?

Answer:

  • Assay Validation :
    • Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
    • Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) to confirm activity .
  • Metabolic Interference : Test for off-target effects via CYP450 inhibition assays, as oxalamides may interact with cytochrome enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.